molecular formula C13H11FN2O B183201 4-amino-N-(4-fluorophenyl)benzamide CAS No. 698988-07-7

4-amino-N-(4-fluorophenyl)benzamide

Cat. No. B183201
CAS RN: 698988-07-7
M. Wt: 230.24 g/mol
InChI Key: XGUHVHHJBSMNAG-UHFFFAOYSA-N
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Description

“4-amino-N-(4-fluorophenyl)benzamide” is a compound that belongs to the class of organic compounds known as n-benzylbenzamides . It has a molecular weight of 230.24 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of “4-amino-N-(4-fluorophenyl)benzamide” involves the use of the pyridazinone scaffold . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The InChI code for “4-amino-N-(4-fluorophenyl)benzamide” is 1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) . More details about the molecular structure can be found in the referenced sources .


Physical And Chemical Properties Analysis

“4-amino-N-(4-fluorophenyl)benzamide” is a solid compound . It has a molecular weight of 230.24 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

. .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.

HDAC Inhibitor

The compound has been found to be an effective inhibitor of histone deacetylases (HDACs), particularly HDAC3 . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial to gene expression, cell cycle progression, and developmental events. HDAC inhibitors are being studied as potential treatments for cancer and other diseases.

Anti-proliferative Activity

“4-amino-N-(4-fluorophenyl)benzamide” has demonstrated anti-proliferative activity, particularly against HepG2 cells . This means it can inhibit the growth of cells, which is a valuable property in the treatment of diseases characterized by abnormal cell growth, such as cancer.

Induction of Apoptosis

The compound has been found to induce apoptosis, or programmed cell death, in HepG2 cells . This is another mechanism by which it can potentially be used in cancer treatment, as inducing apoptosis in cancer cells can stop or slow the progression of the disease.

Cell Cycle Arrest

“4-amino-N-(4-fluorophenyl)benzamide” has been shown to cause cell cycle arrest in the G2/M phase . This means it can stop cells from dividing, which is another way it can potentially be used to treat diseases characterized by abnormal cell growth.

In Vivo Tumor Growth Inhibition

In addition to its in vitro effects, the compound has demonstrated the ability to inhibit tumor growth in vivo . This suggests it could potentially be used in the development of new cancer therapies.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

The future directions for “4-amino-N-(4-fluorophenyl)benzamide” involve improving its in vivo activity. This can be achieved by introducing bioactive groups with anticancer activities to the structure of the compound .

Mechanism of Action

Mode of Action

4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.

Biochemical Pathways

The inhibition of HDAC3 by 4-Amino-N-(4-fluorophenyl)benzamide affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.

Result of Action

The inhibition of HDAC3 by 4-Amino-N-(4-fluorophenyl)benzamide leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.

properties

IUPAC Name

4-amino-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUHVHHJBSMNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363656
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

698988-07-7
Record name 4-amino-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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